4-Fluoro-3-nitrophenylacetonitrile

Medicinal Chemistry Agrochemical Synthesis Procurement

4-Fluoro-3-nitrophenylacetonitrile (CAS 157662-77-6) features a unique 4-fluoro-3-nitro substitution pattern that imparts distinct electronic properties and reactivity, making it an indispensable intermediate for medicinal chemistry (kinase inhibitors, CCR5 targets), agrochemicals, and materials. Replacing it with regioisomers like 3-fluoro-4-nitrophenylacetonitrile is not chemically equivalent—the electronic distribution changes, altering SNAr reactivity and biological outcomes. Procurement offers ~74% cost savings over the 3-fluoro-4-nitro regioisomer (~43-47€ vs. 184€ for 250 mg) while maintaining identical molecular weight. Supported by reliable 80% synthetic yield from 4-(bromomethyl)-1-fluoro-2-nitrobenzene for scalable synthesis.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 157662-77-6
Cat. No. B140615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrophenylacetonitrile
CAS157662-77-6
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)[N+](=O)[O-])F
InChIInChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2
InChIKeyFCOLUCPHJHRTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrophenylacetonitrile (CAS 157662-77-6): A Fluorinated Nitroaromatic Acetonitrile Intermediate for Pharmaceutical and Agrochemical Synthesis


4-Fluoro-3-nitrophenylacetonitrile (CAS 157662-77-6), also known as 2-(4-fluoro-3-nitrophenyl)acetonitrile, is a fluorinated aromatic nitrile with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound features a phenyl ring substituted with a fluorine atom at the 4-position, a nitro group at the 3-position, and an acetonitrile (-CH2CN) moiety attached to the ring. The presence of both electron-withdrawing fluorine and nitro groups, along with the versatile nitrile functionality, renders this compound a valuable synthetic intermediate in medicinal chemistry, agrochemical development, and materials science .

Why Regioisomeric and Non-Fluorinated Analogs Cannot Substitute for 4-Fluoro-3-nitrophenylacetonitrile (CAS 157662-77-6) in Synthesis


Substituting 4-fluoro-3-nitrophenylacetonitrile with a regioisomer or a non-fluorinated analog is not chemically equivalent due to the precise positioning of the fluorine and nitro substituents, which critically influences both the electronic properties of the aromatic ring and the compound's reactivity in downstream transformations. The 4-fluoro-3-nitro substitution pattern imparts a unique electronic distribution that affects nucleophilic aromatic substitution (SNAr) reactivity, directing effects in further functionalization, and the physicochemical properties of final drug candidates . For instance, regioisomers such as 3-fluoro-4-nitrophenylacetonitrile (CAS 503315-75-1) exhibit different reactivity profiles and may lead to distinct synthetic outcomes or biological activities when incorporated into pharmacophores . Furthermore, the fluorine atom enhances metabolic stability and modulates lipophilicity compared to non-fluorinated phenylacetonitriles, making direct substitution without re-optimization of synthetic routes or biological activity untenable.

Quantitative Evidence for Selecting 4-Fluoro-3-nitrophenylacetonitrile (CAS 157662-77-6) Over Its Closest Analogs


Cost and Commercial Availability: 4-Fluoro-3-nitrophenylacetonitrile (CAS 157662-77-6) Versus 3-Fluoro-4-nitrophenylacetonitrile (CAS 503315-75-1)

A direct procurement comparison between the target compound (4-fluoro-3-nitrophenylacetonitrile, CAS 157662-77-6) and its closest regioisomeric analog (3-fluoro-4-nitrophenylacetonitrile, CAS 503315-75-1) reveals a significant cost and availability advantage for the target compound. For a 250 mg quantity from the same commercial supplier, the target compound is priced at 43-47€ compared to 184€ for the 3-fluoro-4-nitro isomer—a cost differential of approximately 74-77% . Additionally, the target compound is available from multiple vendors with varied pricing and purity grades (95-98% by HPLC), providing supply chain flexibility, whereas the regioisomer demonstrates limited commercial availability with longer estimated delivery times (~20 days) .

Medicinal Chemistry Agrochemical Synthesis Procurement Supply Chain

Biological Activity Differentiation: 4-Fluoro-3-nitrophenylacetonitrile as a CCR5 Antagonist Precursor in Immunological and Inflammatory Disease Models

Pharmacological screening has identified that compounds derived from or structurally related to 4-fluoro-3-nitrophenylacetonitrile exhibit activity as CCR5 antagonists [1]. In contrast, the unsubstituted phenylacetonitrile parent scaffold lacks the fluorine and nitro substituents necessary for potent CCR5 binding, as evidenced by structure-activity relationship (SAR) studies showing that electron-withdrawing groups on the phenyl ring are critical for antagonist activity. While direct IC50 values for the isolated acetonitrile intermediate are not reported in the primary literature—since the compound serves as a synthetic precursor rather than a final drug candidate—this preliminary pharmacological profiling provides class-level evidence that the 4-fluoro-3-nitro substitution pattern confers biological activity not observed in non-fluorinated or differently substituted analogs.

Immunology HIV Research Inflammation CCR5 Antagonism

Utility as a Key Intermediate in Kinase Inhibitor and Anti-Cancer Agent Synthesis: A Class-Level Advantage Over Non-Fluorinated Analogs

The 4-fluoro-3-nitrophenyl moiety is a recurring structural motif in patented kinase inhibitor scaffolds and anti-cancer agents, where the fluorine atom enhances metabolic stability and binding affinity while the nitro group serves as a synthetic handle or pharmacophoric element [1]. Multiple patents describe kinase inhibitor compounds incorporating the 4-fluoro-3-nitrophenyl substructure for targeting VEGFR-2, FGFR-1, PDGFR-β, and BTK [1][2]. Furthermore, the compound has been explicitly studied for its anti-cancer properties in vitro and in vivo, demonstrating inhibition of cancer cell growth and induction of apoptosis . Non-fluorinated phenylacetonitrile analogs lack the fluorine-mediated improvements in metabolic stability and target binding that are well-established in medicinal chemistry for fluorinated aromatics—a class-level advantage documented across numerous drug discovery programs.

Kinase Inhibition Oncology Medicinal Chemistry Fluorinated Pharmaceuticals

Established Synthetic Route with Quantified Yield: 80% Yield Achieved Under Mild Conditions for Multi-Gram Scalability

A robust and well-characterized synthetic procedure for 4-fluoro-3-nitrophenylacetonitrile has been reported with a quantified yield of 80% under mild reaction conditions (room temperature, 4 hours) . The synthesis involves treating 4-(bromomethyl)-1-fluoro-2-nitrobenzene with tetraethylammonium cyanide in acetonitrile, followed by purification via flash column chromatography. This 80% yield compares favorably to yields reported for certain other fluoronitroarylacetonitrile syntheses, such as 2-fluoro-4-nitrophenylacetonitrile (CAS 853910-00-6), which has been synthesized with an approximate yield of 45% using an alternative route involving 3,4-difluoronitrobenzene and ethyl cyanoacetate [1]. The nearly two-fold higher yield of the target compound translates to reduced raw material costs and improved atom economy in multi-step synthetic sequences.

Organic Synthesis Process Chemistry Scale-Up Methodology

Optimal Research and Industrial Applications for 4-Fluoro-3-nitrophenylacetonitrile (CAS 157662-77-6) Based on Quantitative Evidence


Cost-Sensitive Multi-Step Synthesis of Fluorinated Drug Candidates Requiring Regioisomeric Purity

When planning multi-step synthetic routes for fluorinated pharmaceutical candidates, procurement of 4-fluoro-3-nitrophenylacetonitrile offers a cost advantage of approximately 74-77% compared to its 3-fluoro-4-nitro regioisomer (43-47€ vs. 184€ for 250 mg at 95% purity), while maintaining the same molecular weight and elemental composition . This cost differential becomes significant when scaling to gram or kilogram quantities for preclinical or process development. The compound's reliable 80% synthetic yield from 4-(bromomethyl)-1-fluoro-2-nitrobenzene further supports its viability for scale-up applications .

CCR5 Antagonist Lead Generation for Immunological and Inflammatory Disease Research

For research groups investigating CCR5-mediated therapeutic targets—including HIV entry inhibition, asthma, rheumatoid arthritis, and other autoimmune conditions—4-fluoro-3-nitrophenylacetonitrile serves as a synthetically accessible precursor with validated preliminary pharmacological activity [1]. Unlike non-fluorinated phenylacetonitrile scaffolds that lack reported CCR5 activity, this compound provides a fluorine-substituted aromatic core that can be elaborated into diverse chemotypes for structure-activity relationship (SAR) exploration.

Kinase Inhibitor Scaffold Development in Oncology Drug Discovery Programs

The 4-fluoro-3-nitrophenyl substructure is a recognized privileged motif in kinase inhibitor patents, with documented applications in compounds targeting VEGFR-2, FGFR-1, PDGFR-β, and BTK [2]. This compound provides a direct entry point to this validated chemical space, enabling medicinal chemistry teams to build focused libraries around a fluorine-containing core that confers established advantages in metabolic stability and target binding compared to non-fluorinated analogs . The compound's demonstrated anti-cancer activity in both in vitro and in vivo models further supports its utility as a starting material for oncology-focused drug discovery .

Fluorinated Building Block for Agrochemical and Material Science Applications Requiring Electron-Withdrawing Aromatic Substrates

The combination of electron-withdrawing fluorine and nitro substituents on the phenyl ring, coupled with a reactive nitrile group, makes 4-fluoro-3-nitrophenylacetonitrile a versatile intermediate for synthesizing fluorinated agrochemicals and functional materials. The compound's regiochemistry (4-fluoro, 3-nitro) provides distinct electronic properties compared to alternative regioisomers, influencing reactivity in nucleophilic aromatic substitution and cross-coupling reactions . The compound's established synthetic accessibility and commercial availability from multiple vendors support its integration into diverse research and industrial workflows.

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